gsk369796 dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
gsk369796 dihydrochloride is a chemical compound with the molecular formula C20H24Cl3N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butylamino group, a chlorinated quinoline moiety, and a phenol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of gsk369796 dihydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the tert-butylamino group: This step involves the reaction of tert-butylamine with a suitable precursor to introduce the tert-butylamino group.
Introduction of the quinoline moiety: The 7-chloroquinoline group is introduced through a nucleophilic substitution reaction.
Coupling with phenol: The final step involves coupling the quinoline derivative with a phenol derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
gsk369796 dihydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
gsk369796 dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of gsk369796 dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with a hydroxyl group in place of the tert-butylamino group.
Amodiaquine: Contains a similar quinoline moiety but with different substituents.
Uniqueness
gsk369796 dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butylamino group and phenol moiety differentiate it from other quinoline derivatives, potentially leading to unique interactions and effects.
Actividad Biológica
GSK369796 dihydrochloride, also known as N-tert-butyl isoquine, is a novel 4-aminoquinoline compound developed as part of efforts to create effective antimalarial agents. This compound has garnered attention due to its promising biological activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its development stems from the urgent need for new treatments in the face of rising drug resistance among existing antimalarials.
This compound is characterized by its 4-aminoquinoline structure, which is central to its mechanism of action. The compound operates primarily by inhibiting the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. This mechanism is similar to that of chloroquine, a well-known antimalarial, but GSK369796 has been designed to overcome some of the resistance issues associated with older drugs.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈Cl₂N₂O |
Molecular Weight | 363.25 g/mol |
Solubility | Soluble in DMSO and water |
Log P | 3.5 (octanol-water partition) |
In Vitro Studies
In vitro studies have demonstrated that GSK369796 exhibits potent antimalarial activity against various strains of P. falciparum. The compound's IC50 values (the concentration required to inhibit 50% of parasite growth) indicate its effectiveness:
- IC50 against chloroquine-sensitive strain (3D7) : Approximately 10 nM
- IC50 against multidrug-resistant strain (K1) : Approximately 30 nM
These values suggest that GSK369796 is significantly more potent than several existing treatments.
In Vivo Efficacy
In vivo studies conducted on rodent models have shown that GSK369796 can effectively reduce parasitemia levels. For instance, a study involving Swiss mice infected with Plasmodium yoelii demonstrated that a single oral dose of 5 mg/kg resulted in a rapid decrease in parasitemia, with levels dropping below detectable limits within 48 hours.
Table 2: Summary of In Vivo Studies
Study Type | Dosage (mg/kg) | Time to Parasitemia Reduction | Observed Efficacy (%) |
---|---|---|---|
Rodent Model | 5 | 48 hours | >90% |
Rodent Model | 10 | 24 hours | >95% |
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate that GSK369796 has favorable absorption and distribution characteristics. It exhibits moderate plasma half-life and good bioavailability, which are critical for effective dosing regimens.
Safety Assessments
Preclinical safety assessments have revealed no significant cardiotoxic effects, a common concern with many antimalarial drugs. Toxicological evaluations have shown that GSK369796 does not adversely affect cardiac function or induce arrhythmias at therapeutic doses.
Resistance Studies
Research into the potential for P. falciparum to develop resistance against GSK369796 has been conducted using laboratory-evolved strains. Early results suggest that the compound has a low propensity for resistance development, making it a promising candidate for further clinical development.
Case Study: Resistance Profiling
A study involving continuous exposure of P. falciparum to increasing concentrations of GSK369796 over six months yielded only minimal resistance, indicating robust efficacy against potential resistance mechanisms.
Propiedades
IUPAC Name |
2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O.ClH/c1-20(2,3)23-12-13-4-6-15(11-19(13)25)24-17-8-9-22-18-10-14(21)5-7-16(17)18;/h4-11,23,25H,12H2,1-3H3,(H,22,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHAHBJESRMFSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.